Lipophilicity (LogP) Comparison: (3-Butoxy-5-methoxyphenyl)boronic acid vs. 3-Butoxyphenylboronic acid and Phenylboronic acid
(3-Butoxy-5-methoxyphenyl)boronic acid exhibits a calculated LogP of 0.55 [1], which is significantly lower than that of the mono-butoxy analog, 3-Butoxyphenylboronic acid (LogP = 3.10) [2], and unsubstituted Phenylboronic acid (LogP = 1.59) [3]. This lower lipophilicity indicates enhanced aqueous solubility and a reduced tendency to partition into non-polar environments, a key differentiator for reactions performed in aqueous or biphasic media.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.55 |
| Comparator Or Baseline | 3-Butoxyphenylboronic acid: 3.10; Phenylboronic acid: 1.59 |
| Quantified Difference | LogP reduction of 2.55 vs. 3-butoxy analog; reduction of 1.04 vs. phenylboronic acid |
| Conditions | Calculated partition coefficient (cLogP) from computational models as reported by commercial vendors. |
Why This Matters
A lower LogP translates to better compatibility with aqueous reaction conditions, which is critical for enabling Suzuki-Miyaura couplings in 'greener' solvent systems and for simplifying work-up procedures.
- [1] Chemsrc. (2018). (3-丁氧基-5-甲氧基苯基)硼酸 (CAS 1256355-15-3). View Source
- [2] Chemsrc. (2018). 3-丁氧基苯硼酸 (CAS 352534-81-7). View Source
- [3] Chemsrc. (2018). Benzeneboronic Acid (CAS 98-80-6). View Source
